![molecular formula C19H16N2O2S2 B11620766 4-[4,5-di(thiophen-2-yl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B11620766.png)
4-[4,5-di(thiophen-2-yl)-1H-imidazol-2-yl]-2-ethoxyphenol
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Overview
Description
4-[4,5-BIS(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]-2-ETHOXYPHENOL is a complex organic compound featuring a unique structure that includes thiophene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-BIS(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]-2-ETHOXYPHENOL typically involves the condensation of thiophene derivatives with imidazole precursors. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[4,5-BIS(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]-2-ETHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfone derivatives.
Substitution: The ethoxyphenol moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Catalysts: Transition metal catalysts such as palladium or platinum for substitution reactions.
Major Products
Sulfone Derivatives: Formed from the oxidation of thiophene rings.
Substituted Phenols: Resulting from electrophilic substitution reactions on the ethoxyphenol moiety.
Scientific Research Applications
4-[4,5-BIS(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]-2-ETHOXYPHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Materials Science: Employed in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 4-[4,5-BIS(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]-2-ETHOXYPHENOL involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: A similar compound used in photovoltaic applications.
Thiophene Derivatives: Compounds with similar thiophene rings, used in various industrial and medicinal applications.
Uniqueness
4-[4,5-BIS(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]-2-ETHOXYPHENOL is unique due to its combination of thiophene and imidazole rings, which confer distinct electronic and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C19H16N2O2S2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C19H16N2O2S2/c1-2-23-14-11-12(7-8-13(14)22)19-20-17(15-5-3-9-24-15)18(21-19)16-6-4-10-25-16/h3-11,22H,2H2,1H3,(H,20,21) |
InChI Key |
VHNYWPYKAVOEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4)O |
Origin of Product |
United States |
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